molecular formula C9H14N2O2S B13636277 tert-Butyl 2-amino-5-methylthiazole-4-carboxylate

tert-Butyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No.: B13636277
M. Wt: 214.29 g/mol
InChI Key: ISZHVYVMTFDIIW-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of tert-butyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate with an amine source under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) is employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of novel pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    5-Methyl-1,3-thiazole-4-carboxylate: Lacks the amino group but shares the thiazole core structure.

Uniqueness

Tert-butyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of both the tert-butyl ester and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-5-6(11-8(10)14-5)7(12)13-9(2,3)4/h1-4H3,(H2,10,11)

InChI Key

ISZHVYVMTFDIIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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